8-Bromo-3-(trifluoromethyl)quinoline

Overview

Description

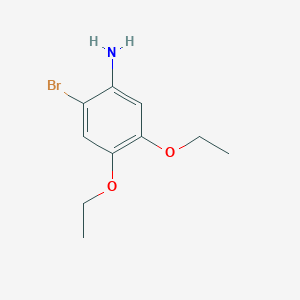

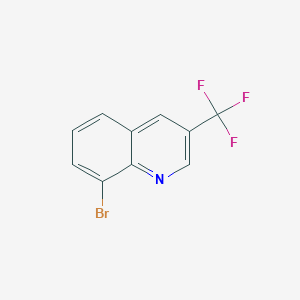

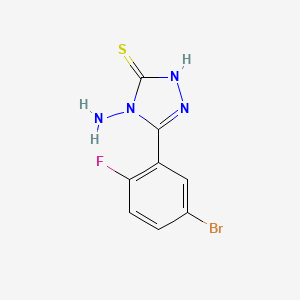

“8-Bromo-3-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H5BrF3N . Its molecular weight is 276.053 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring with a bromine atom at the 8th position and a trifluoromethyl group at the 3rd position . The exact mass of the molecule is 274.955750 .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 1.7±0.1 g/cm3 . The boiling point is 301.3±37.0 °C at 760 mmHg . The flash point is 136.0±26.5 °C .

Scientific Research Applications

Synthesis and Structural Investigation

8-Bromo-3-(trifluoromethyl)quinoline is a compound of interest in various fields of organic chemistry, particularly in the synthesis and structural investigation of complex molecules.

Relay Propagation of Crowding:

- Research by Schlosser et al. (2006) delves into the steric effects and reactions of bromo(trifluoromethyl)quinoline derivatives. They explored how the introduction of a methoxy group at certain positions influences the deprotonation of these molecules. The study indicates the impact of substituents on the reactivity and steric hindrance in these quinoline derivatives (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).

Derivative Synthesis and Structural Elaboration:

- Lefebvre and Marull (2003) have explored the synthesis of 4-(trifluoromethyl)quinoline derivatives, demonstrating the production of various related structures through controlled condensation and cyclization reactions. Their work offers insights into the structural variations and potential applications of these derivatives (Lefebvre, Marull, & Schlosser, 2003).

Corrosion Inhibition

- Corrosion Inhibition Studies:

- Tazouti et al. (2021) have analyzed the effectiveness of 8-(n-bromo-R-alkoxy)quinoline derivatives in inhibiting mild steel corrosion. Their findings highlight the importance of hydrocarbon chain length in these derivatives for corrosion protection, demonstrating the potential application of these quinoline derivatives in industrial maintenance (Tazouti, Errahmany, Rbaa, Galai, Rouifi, Touir, Zarrouk, Kaya, Touhami, Ibrahimi, & Erkan, 2021).

Photophysical and Biomolecular Binding Studies

- Photophysical and Biomolecular Binding Properties:

- Bonacorso et al. (2018) synthesized new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines and analyzed their photophysical properties and interactions with ct-DNA. This study not only provides insights into the chemical properties of these quinoline derivatives but also opens up avenues for their application in biochemical and medical fields (Bonacorso, Rodrigues, Iglesias, Silveira, Feitosa, Rosa, Martins, Frizzo, & Zanatta, 2018).

Reactivity and Coordination Chemistry

- Reactivity and Coordination Chemistry:

- Son, Pudenz, and Hoefelmeyer (2010) synthesized 8-(dimesitylboryl)quinoline and studied its reactivity and coordination to various metal ions. Their research offers valuable information on the reactivity of quinoline derivatives and their potential in the field of coordination chemistry (Son, Pudenz, & Hoefelmeyer, 2010).

Safety and Hazards

The safety data sheet for a similar compound, “4-Chloro-8-(trifluoromethyl)quinoline”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it’s recommended to handle “8-Bromo-3-(trifluoromethyl)quinoline” with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

Trifluoromethylquinolines, including “8-Bromo-3-(trifluoromethyl)quinoline”, have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Mechanism of Action

Target of Action

Quinoline compounds are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the bromo and trifluoromethyl groups may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mode of action .

Biochemical Pathways

Quinoline compounds are known to influence a range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (276053 g/mol), density (17±01 g/cm3), and boiling point (3013±370 °C at 760 mmHg) suggest that it may have favorable pharmacokinetic properties . These properties can influence the compound’s bioavailability, distribution within the body, metabolism, and excretion .

Result of Action

Quinoline derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Bromo-3-(trifluoromethyl)quinoline. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . .

Biochemical Analysis

Biochemical Properties

8-Bromo-3-(trifluoromethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, quinoline derivatives, including this compound, are known to inhibit protein kinase CK2, a ubiquitous enzyme involved in cell cycle regulation, apoptosis, and other cellular processes . The compound’s interaction with CK2 involves binding to the enzyme’s active site, thereby inhibiting its activity and affecting downstream signaling pathways .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of phosphoinositide 3-kinases (PI3Ks), which are involved in cell proliferation, apoptosis, and glucose metabolism . By inhibiting PI3Ks, this compound can alter cell growth and survival, making it a potential candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound binds to the active sites of enzymes such as protein kinase CK2 and PI3Ks, inhibiting their activity . This inhibition leads to changes in gene expression and cellular signaling pathways, ultimately affecting cell function and behavior . Additionally, the presence of bromine and trifluoromethyl groups in the compound enhances its binding affinity and specificity for target enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity for extended periods, making it suitable for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target enzymes and cellular processes . At higher doses, it can cause adverse effects, including toxicity and organ damage . Studies have identified threshold doses beyond which the compound’s toxic effects outweigh its therapeutic benefits . These findings highlight the importance of optimizing dosage regimens to maximize the compound’s efficacy while minimizing its adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation, which facilitate its elimination from the body . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted . These metabolic pathways ensure the compound’s clearance from the body, reducing the risk of accumulation and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, depending on its physicochemical properties . Transporters such as P-glycoprotein and organic anion-transporting polypeptides (OATPs) facilitate the uptake and distribution of the compound within the body . Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific organelles . For instance, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with nuclear proteins and influence gene expression .

Properties

IUPAC Name |

8-bromo-3-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-8-3-1-2-6-4-7(10(12,13)14)5-15-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBADHOMRVAOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677446 | |

| Record name | 8-Bromo-3-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917251-86-6 | |

| Record name | 8-Bromo-3-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Bromophenyl)methoxy]phenol](/img/structure/B1373481.png)

![4-[Butyl(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373483.png)

![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373484.png)

![2-Thia-7-azaspiro[4.4]nonane-6,8-dione](/img/structure/B1373494.png)

amine](/img/structure/B1373495.png)